1-(3-Amino-4-methylphenyl)ethanone
Overview
Description
The compound "1-(3-Amino-4-methylphenyl)ethanone" is closely related to the compounds studied in the provided papers. Although the exact compound is not directly mentioned, the papers discuss similar structures which can provide insights into the chemical and physical properties of the compound . The first paper discusses a crystal structure involving 4-amino-3-methylbenzoic acid, which shares a similar substitution pattern on the benzene ring as "1-(3-Amino-4-methylphenyl)ethanone" . The second paper examines a compound derived from a condensation reaction involving p-acetylaniline, which is structurally related to "1-(3-Amino-4-methylphenyl)ethanone" through the presence of an amino group attached to a benzene ring .
Synthesis Analysis
While the exact synthesis of "1-(3-Amino-4-methylphenyl)ethanone" is not detailed in the provided papers, the synthesis of related compounds can offer some guidance. The second paper describes the synthesis of a compound through a condensation reaction involving p-acetylaniline . This suggests that similar synthetic routes could potentially be applied to synthesize "1-(3-Amino-4-methylphenyl)ethanone" by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to "1-(3-Amino-4-methylphenyl)ethanone" has been analyzed using single-crystal X-ray diffraction. The first paper reveals that the non-H atoms of the 4-amino-3-methylbenzoic acid molecule are almost coplanar, indicating a degree of planarity in the molecule . The second paper discusses a slightly non-planar molecule with substituents adopting an E configuration around the imine C=N bond . These findings suggest that "1-(3-Amino-4-methylphenyl)ethanone" may also exhibit a planar structure around the aromatic ring, with potential deviations depending on the substituents.
Chemical Reactions Analysis
The papers do not provide specific reactions for "1-(3-Amino-4-methylphenyl)ethanone," but they do offer insights into the reactivity of similar compounds. The second paper describes the formation of an imine through a condensation reaction . This indicates that "1-(3-Amino-4-methylphenyl)ethanone" could potentially undergo similar reactions, such as condensation with aldehydes or ketones to form imines or Schiff bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(3-Amino-4-methylphenyl)ethanone" can be inferred from the related compounds discussed in the papers. The first paper mentions the formation of a two-dimensional supramolecular network through hydrogen bonding . This suggests that "1-(3-Amino-4-methylphenyl)ethanone" could also participate in hydrogen bonding due to the presence of the amino group, which could affect its solubility and crystallization behavior. Additionally, weak C—H⋯π interactions are present in the crystal structure, which could influence the compound's stability and packing in the solid state .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Schiff Base Ligands : The compound 1-(3-Amino-4-methylphenyl)ethanone has been utilized in the synthesis of novel Schiff base ligands, demonstrating its application in chemical synthesis. These ligands, when combined with certain metals, show promising DNA binding activity, suggesting potential biomedical applications (Kurt et al., 2020).
A Convenient Approach to Aminobenzo[b]thiophenes : The compound plays a role in the synthesis of aminobenzo[b]thiophenes, highlighting its versatility in organic synthesis and potential in the creation of various organic compounds (Androsov et al., 2010).
Antimicrobial Activity
Synthesis and Antimicrobial Activity : Research shows the compound's use in synthesizing derivatives with notable antimicrobial properties, indicating its significance in the development of new antimicrobial agents (Wanjari, 2020).
Docking and ADMET Studies : Its derivatives have been evaluated for antimicrobial properties using molecular docking techniques, suggesting its potential in drug discovery, particularly in targeting bacterial proteins (Satya et al., 2022).
Biological Activities
Benzyl Phenyl Ketones for Biological Activities : Its derivatives, specifically benzyl phenyl ketones, have been investigated for various biological activities, including inhibitory effects on enzymes and antibacterial properties (Vásquez-Martínez et al., 2019).
Antiviral Activity : Derivatives of the compound have demonstrated potential antiviral activity, indicating its role in the development of antiviral drugs (Attaby et al., 2006).
Miscellaneous Applications
Production of Pharmaceutical Compounds : It has been used in the biocatalytic production of pharmaceutical compounds, showcasing its role in green chemistry and sustainable pharmaceutical manufacturing (林瑋德, 2010).
Synthesis of New Compounds : Research has focused on the synthesis of new compounds from this chemical, contributing to the expansion of chemical libraries and new material discovery (Khan et al., 2003).
Schiff Base Derivatives for Antimicrobial Activity : The synthesis of Schiff base derivatives using this compound demonstrates its application in creating compounds with antimicrobial activity (Puthran et al., 2019).
Photocatalytic Hydrocarboxylation : Its Schiff Base derivatives have been used in Cu(II)-photocatalyzed hydrocarboxylation, highlighting its utility in chemical reactions utilizing CO2 and producing amino acid derivatives (Gordon et al., 2022).
Isoflavone Synthesis : It plays a role in the synthesis of isoflavones, indicating its importance in the synthesis of natural product derivatives and pharmaceuticals (Moskvina et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(3-amino-4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQYTLIHRDCHHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321763 | |
Record name | 1-(3-amino-4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-methylphenyl)ethanone | |
CAS RN |
17071-24-8 | |
Record name | 17071-24-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-amino-4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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